molecular formula C12H15NO4 B2506453 2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate CAS No. 177760-48-4

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate

Cat. No. B2506453
Key on ui cas rn: 177760-48-4
M. Wt: 237.255
InChI Key: SVENRSFSQPOSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08591943B2

Procedure details

5-(Methoxycarbonyl)pyridine-2-carboxylic acid (7.72 g, 42.65 mmol) was suspended in tert-butanol (70 mL) and pyridine (25 mL) and cooled in an ice-water bath. 4-Toluenesulfonyl chloride (19.4 g, 102 mmol) was added in one portion and the mixture was stirred 30 minutes in the ice-water bath. The reaction mixture was warmed to room temperature and stirred for 16 h. The reaction mixture was then slowly poured into a stirring mixture of saturated aqueous sodium bicarbonate (300 mL) and ethyl ether (150 mL). The resulting two-phase mixture was then extracted with ethyl ether (3×150 mL). The extracts were combined, washed with brine, dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The crude product (5.8 g, 51% yield) was used in the next step without further purification.
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
19.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=[O:12])=[N:9][CH:10]=1)=[O:4].N1C=CC=CC=1.[C:20]1([CH3:30])[CH:25]=CC(S(Cl)(=O)=O)=C[CH:21]=1.C(=O)(O)[O-].[Na+]>C(O)(C)(C)C.C(OCC)C>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([O:13][C:20]([CH3:30])([CH3:25])[CH3:21])=[O:12])=[N:9][CH:10]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
7.72 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
19.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting two-phase mixture was then extracted with ethyl ether (3×150 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)C=1C=CC(=NC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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